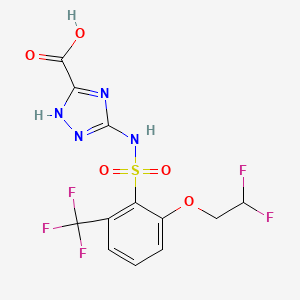

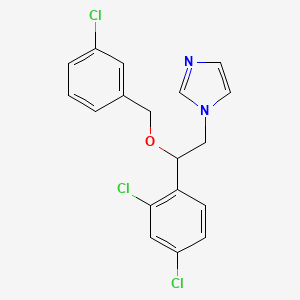

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

“7-Chloro-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 1008-07-7 . It has a molecular weight of 179.61 . It is an off-white to pale-yellow to yellow-brown or pale-red solid .

Chemical Reactions Analysis

Indole-3-carbaldehyde, a similar compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid. It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

“7-Chloro-1H-indole-3-carbaldehyde” is an off-white to pale-yellow to yellow-brown or pale-red solid . It has a molecular weight of 179.61 .Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of the scientific research applications of 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde:

Aldose Reductase Inhibitors

This compound has been evaluated for its potential as an inhibitor of aldose reductase (ALR2), an enzyme involved in diabetic complications .

Aldehyde Reductase Inhibitors

Similarly, it has been studied for its inhibitory effects on aldehyde reductase (ALR1), which plays a role in oxidative stress-related diseases .

Antiandrogens Synthesis

It serves as a reactant in the preparation of antiandrogens, which are compounds that can interfere with or inhibit the biological effects of androgens or male sex hormones .

Antiplatelet Agents

The compound is used in synthesizing antiplatelet agents, which prevent platelet aggregation and thrombus formation, crucial in cardiovascular disease management .

Liver X Receptor Agonists

It is also a reactant for preparing liver X receptor (LXR) agonists, which are involved in regulating cholesterol, fatty acid, and glucose homeostasis .

EP3 Receptor Antagonists

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde is utilized in creating antagonists of the EP3 receptor for prostaglandin E2, which may have therapeutic potential in treating inflammation and pain .

Glycoprotein Perforin Inhibitors

This compound is used to prepare inhibitors of glycoprotein perforin, which may have implications in immune response and diseases where cell lysis is a factor .

Photographic Materials and Molecular Probes

It finds applications in the synthesis of sensitive materials for photography and molecular probes used in various biochemical assays .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 7-chloro-1-isopropyl-1h-indole-3-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly influence its bioavailability and, consequently, its efficacy .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of a compound .

Safety and Hazards

Orientations Futures

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Propriétés

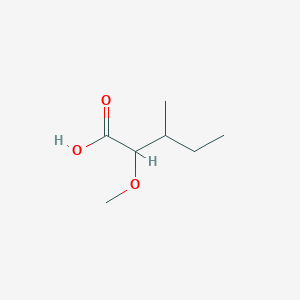

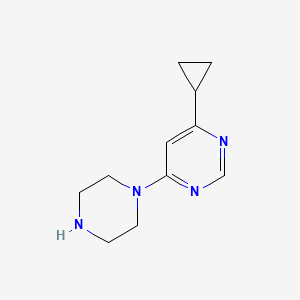

IUPAC Name |

7-chloro-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)14-6-9(7-15)10-4-3-5-11(13)12(10)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZVXIOEZOAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1-isopropyl-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)